1-fluoro-4-(prop-2-en-1-yloxy)benzene
Overview
Description
1-Fluoro-4-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, where a fluorine atom is substituted at the para position and a prop-2-en-1-yloxy group is attached to the benzene ring
Preparation Methods
The synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene typically involves the reaction of 1-fluoro-4-nitrobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and reduced benzene derivatives.
Scientific Research Applications
1-Fluoro-4-(prop-2-en-1-yloxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-4-(prop-2-en-1-yloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the prop-2-en-1-yloxy group can modulate its reactivity and stability. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
1-Fluoro-4-(prop-2-en-1-yloxy)benzene can be compared with other similar compounds such as:
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group. The presence of the triple bond in the prop-2-yn-1-yloxy group can lead to different reactivity and applications.
This compound derivatives: These derivatives may have additional functional groups that further modulate their chemical properties and applications.
Properties
IUPAC Name |
1-fluoro-4-prop-2-enoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDNSQUWYPTSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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